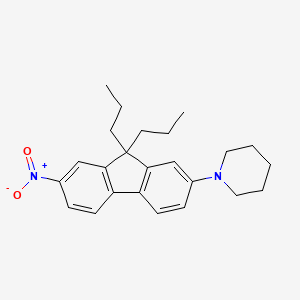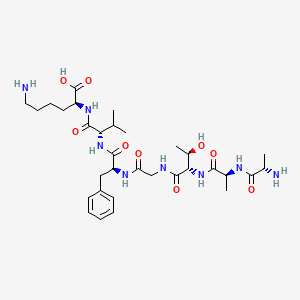![molecular formula C21H28O2S2 B12607067 1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-10-7](/img/structure/B12607067.png)
1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfinyl linkage between two 4-methylbenzene groups, connected through a 2-methylhexane backbone. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with a 2-methylhexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the disulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The disulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the disulfinyl group to thiol or sulfide groups.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The disulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the aromatic rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene): Similar structure but with a phenylpropane backbone instead of a methylhexane backbone.
1,1’-{[(2R)-2-Methylbutane-1,1-diyl]disulfinyl}bis(4-methylbenzene): Similar structure but with a methylbutane backbone.
Uniqueness
1,1’-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific 2-methylhexane backbone, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
647835-10-7 |
|---|---|
Fórmula molecular |
C21H28O2S2 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
1-methyl-4-[(S)-[(2R)-2-methyl-1-[(S)-(4-methylphenyl)sulfinyl]hexyl]sulfinyl]benzene |
InChI |
InChI=1S/C21H28O2S2/c1-5-6-7-18(4)21(24(22)19-12-8-16(2)9-13-19)25(23)20-14-10-17(3)11-15-20/h8-15,18,21H,5-7H2,1-4H3/t18-,24+,25+/m1/s1 |
Clave InChI |
GCXBSXZHRPZJOG-YWWLGCSWSA-N |
SMILES isomérico |
CCCC[C@@H](C)C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCC(C)C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


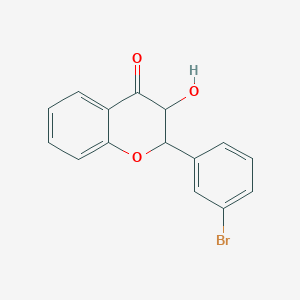
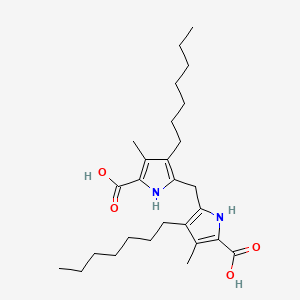
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
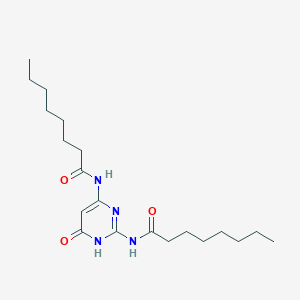

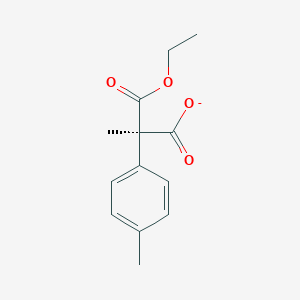
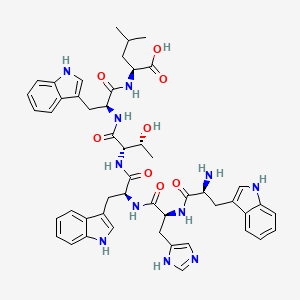
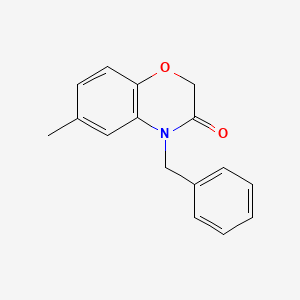
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)

